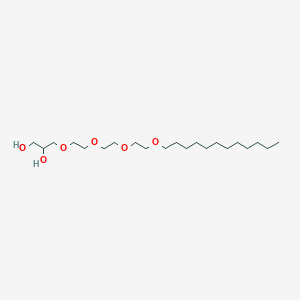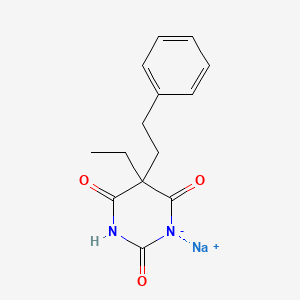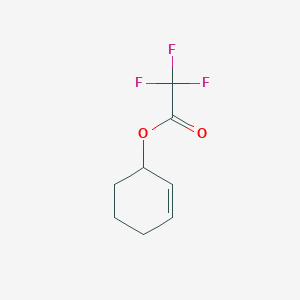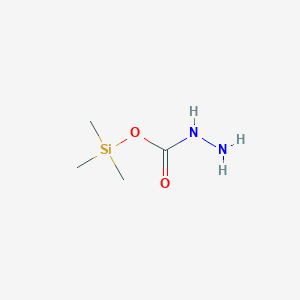
Trimethylsilyl hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylsilyl hydrazinecarboxylate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a hydrazinecarboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
Trimethylsilyl hydrazinecarboxylate can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with hydrazinecarboxylate under anhydrous conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the desired product . Another method involves the use of trimethylsilyl azide, which can be prepared by reacting chlorotrimethylsilane with sodium azide in a suitable solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
Trimethylsilyl hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives .
科学研究应用
Trimethylsilyl hydrazinecarboxylate has several scientific research applications:
作用机制
The mechanism of action of trimethylsilyl hydrazinecarboxylate involves its ability to act as a protecting group for various functional groups in organic synthesis. The trimethylsilyl group can be easily attached and removed under mild conditions, making it a valuable tool in multi-step synthetic processes . The compound’s reactivity is influenced by the presence of the trimethylsilyl group, which can stabilize reactive intermediates and facilitate specific chemical transformations .
相似化合物的比较
Similar Compounds
Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups.
Trimethylsilyl azide: Utilized in the synthesis of azide derivatives.
Trimethylsilyl cyanide: Employed in the cyanation of organic compounds
Uniqueness
Trimethylsilyl hydrazinecarboxylate is unique due to its combination of a trimethylsilyl group with a hydrazinecarboxylate moiety, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of functional groups, as well as in the synthesis of complex organic molecules .
属性
CAS 编号 |
65071-26-3 |
|---|---|
分子式 |
C4H12N2O2Si |
分子量 |
148.24 g/mol |
IUPAC 名称 |
trimethylsilyl N-aminocarbamate |
InChI |
InChI=1S/C4H12N2O2Si/c1-9(2,3)8-4(7)6-5/h5H2,1-3H3,(H,6,7) |
InChI 键 |
HZQGXZWRLFVZGA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)

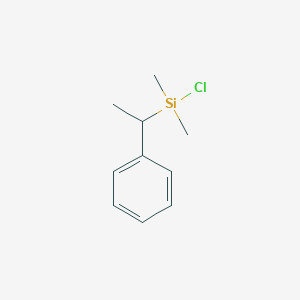
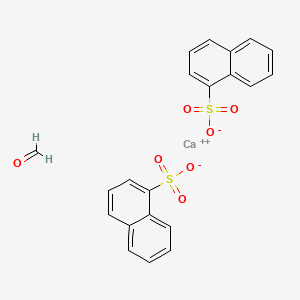
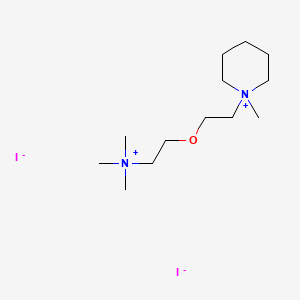
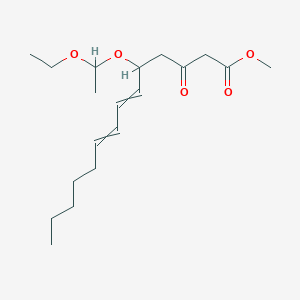
![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)

![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
